Methyl [3-(3-bromopropoxy)phenyl]acetate
Overview
Description
Methyl [3-(3-bromopropoxy)phenyl]acetate is an organic compound with the molecular formula C12H15BrO3 It is characterized by the presence of a bromopropoxy group attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(3-bromopropoxy)phenyl]acetate typically involves the reaction of 3-bromopropanol with methyl [3-hydroxyphenyl]acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(3-bromopropoxy)phenyl]acetate undergoes several types of chemical reactions, including:
- **Oxidation
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Biological Activity
Methyl [3-(3-bromopropoxy)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a brominated propoxy group attached to a phenyl ring, with an ester functional group. The molecular formula is C_{12}H_{13BrO_3 and it has a molecular weight of approximately 285.13 g/mol.
1. Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, modifications in the structure of ester compounds have been shown to influence their antibacterial effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 0.5-2 μg/mL for effective compounds .
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of methyl esters can exhibit significant inhibition against acetylcholinesterase (AChE). For example, certain synthesized compounds showed IC50 values ranging from 0.57 μM to 29.81 μM against AChE, suggesting potential therapeutic applications in cognitive disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various methyl esters, including derivatives similar to this compound. The results demonstrated that compounds with brominated side chains exhibited enhanced activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics like vancomycin .
Case Study 2: Cholinesterase Inhibition
In another investigation focusing on cholinesterase inhibitors, a series of methyl esters were synthesized and tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). Notably, one compound exhibited an IC50 value of 1.22 μM for AChE, indicating a strong potential for development into a therapeutic agent for Alzheimer's disease .
Data Tables
Compound Name | Biological Activity | IC50 (μM) | MIC (μg/mL) |
---|---|---|---|
This compound | AChE Inhibition | 29.81 | - |
Brominated Ester Derivative | Antimicrobial Activity | - | 0.5-2 |
Another Ester Derivative | AChE Inhibition | 1.22 | - |
Properties
IUPAC Name |
methyl 2-[3-(3-bromopropoxy)phenyl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)9-10-4-2-5-11(8-10)16-7-3-6-13/h2,4-5,8H,3,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKUNKJCVDYGCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.